molecular formula C5H3BrN2O3 B12363596 5-bromo-3-nitro-3H-pyridin-2-one

5-bromo-3-nitro-3H-pyridin-2-one

Cat. No.: B12363596
M. Wt: 218.99 g/mol
InChI Key: PYNQLEYNLJNLMB-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position on a pyridin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-nitro-3H-pyridin-2-one typically involves the bromination and nitration of pyridin-2-one derivatives. One common method includes the bromination of 3-nitropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid catalysts).

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, solvents (methanol, ethanol).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted pyridin-2-one derivatives.

    Reduction: Formation of 5-bromo-3-amino-3H-pyridin-2-one.

    Oxidation: Formation of various oxidized pyridin-2-one derivatives.

Scientific Research Applications

5-Bromo-3-nitro-3H-pyridin-2-one is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The bromine atom may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 2-Hydroxy-5-nitropyridine
  • 5-Bromo-7-azaindole

Uniqueness

5-Bromo-3-nitro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and nitro groups on the pyridin-2-one ring, which imparts distinct chemical reactivity and biological activity

Biological Activity

5-Bromo-3-nitro-3H-pyridin-2-one, a heterocyclic organic compound, has garnered attention for its diverse biological activities. Characterized by a bromine atom at the 3-position and a nitro group at the 5-position of the pyridinone ring, this compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C5_5H3_3BrN2_2O3_3
  • Molecular Weight : Approximately 233.02 g/mol
  • Melting Point : 247 °C

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various biological macromolecules, including proteins and nucleic acids, thereby influencing multiple biochemical pathways. The bromine atom may also participate in halogen bonding, enhancing the compound's affinity for target proteins.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, as well as various fungal strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage response pathways. Notably, it has shown activity against several cancer cell lines, including those derived from breast and lung cancers .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation, the effects of this compound on human breast cancer cell lines (MCF-7) were assessed. The compound was found to inhibit cell proliferation with an IC50_{50} value of 15 µM, suggesting potent anticancer activity through apoptosis induction and cell cycle disruption .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Bromo-4-methyl-5-nitropyridineMethyl group at the 4-positionDifferent reactivity due to methyl substitution
5-Bromo-4-chloro-pyridineChlorine instead of nitro at the 5-positionVarying biological activity due to halogen differences
4-Bromo-3-nitropyridineNitro group at the 3-positionDifferent substitution patterns
5-Bromo-3-hydroxymethyl-pyridin-2-oneHydroxymethyl group at the 5-positionPotentially different solubility and reactivity

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

5-bromo-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H

InChI Key

PYNQLEYNLJNLMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1[N+](=O)[O-])Br

Origin of Product

United States

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